molecular formula C26H34O4 B11138666 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one

Cat. No.: B11138666
M. Wt: 410.5 g/mol
InChI Key: MLWZAIKAVMTMAQ-UHFFFAOYSA-N
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Description

This compound is a spirocyclic organic molecule characterized by a benzo[c]pyrano[3,2-g]chromene core fused with a cyclohexan ring. The structure includes a tert-butyl substituent at the 4'-position, a hydroxyl group at position 11, and a methyl group at position 5. Its spirocyclic architecture confers unique conformational rigidity, which can influence its physicochemical properties, such as solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

4'-tert-butyl-11-hydroxy-7-methylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one

InChI

InChI=1S/C26H34O4/c1-15-22-19(17-7-5-6-8-18(17)24(28)29-22)13-20-21(27)14-26(30-23(15)20)11-9-16(10-12-26)25(2,3)4/h13,16,21,27H,5-12,14H2,1-4H3

InChI Key

MLWZAIKAVMTMAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC4(CCC(CC4)C(C)(C)C)CC3O)C5=C(CCCC5)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butyl, hydroxyl, and methyl groups. This can be done through selective alkylation, hydroxylation, and methylation reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large-scale reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.

    Catalysis: Catalysts may be used to enhance reaction rates and selectivity.

    Automated Purification: Advanced purification techniques, such as automated chromatography systems, are employed to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Biological and Pharmaceutical Applications

1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The spirocyclic arrangement may enhance the compound's ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions.

2. Enzyme Interaction Studies
The binding affinity of 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one to specific enzymes or receptors is under investigation. Understanding these interactions is crucial for elucidating its potential therapeutic effects in treating various diseases.

3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features could influence cellular pathways involved in cancer progression. Ongoing research aims to clarify its mechanisms of action against different cancer types.

4. Neuroprotective Effects
The compound's potential neuroprotective effects are being explored in models of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation may contribute to protecting neuronal cells from damage.

Mechanism of Action

The mechanism by which 4’-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Structural Features Key Substituents Physicochemical Properties Potential Applications
4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one Spirocyclic benzo[c]pyrano-chromene fused with cyclohexan; ketone at position 3. tert-butyl (4'), hydroxyl (11), methyl (7) High lipophilicity due to tert-butyl; moderate polarity from hydroxyl group. Pharmaceutical intermediates, materials science (stereochemical templates) .
(5Z)-N-Hydroxy-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1′-cyclohexan]-5-imine Similar spirocyclic backbone but replaces ketone with an imine group (N-hydroxy). Hydroxylamine-derived imine at position 5; no tert-butyl. Higher reactivity due to imine; lower steric hindrance compared to tert-butyl analog. Potential chelating agents or redox-active compounds .
1,3,8-Trihydroxy-7-methoxy-4-(3-methylbut-2-en-1-yl)-11-(2-methylprop-1-en-1-yl)-11,12-dihydro-5,10-dioxatetraphen-12-one Polycyclic aromatic system with multiple oxygen substituents; isoprenoid side chains. Trihydroxy, methoxy, isoprenyl groups. High polarity and potential for hydrogen bonding; lower thermal stability. Natural product analogs (e.g., flavonoids), antioxidant research .
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(... Nucleoside analog with tert-butyldimethylsilyl (TBDMS) protecting group. TBDMS (steric protection), methoxy groups. Enhanced stability for synthetic intermediates; hydrophobic due to TBDMS. Oligonucleotide synthesis, protecting-group strategies .

Key Observations:

  • Electronic Properties : The hydroxyl group at position 11 introduces hydrogen-bonding capability, contrasting with the methoxy or TBDMS groups in other compounds, which prioritize synthetic utility over biological interaction .
  • Reactivity : The ketone at position 5 is less reactive than the imine group in the (5Z)-N-hydroxy analog, suggesting divergent applications in catalysis or ligand design .

Research Findings and Challenges

  • Synthetic Accessibility : The tert-butyl group complicates synthesis due to steric bulk, requiring optimized coupling conditions compared to methoxy- or hydroxy-substituted analogs .
  • Biological Relevance : Hydroxyl and methoxy groups in analogs correlate with antioxidant or enzyme-inhibitory activities, but the tert-butyl variant’s bioactivity remains underexplored .

Biological Activity

The compound 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one is a complex organic molecule notable for its unique spirocyclic structure. This compound has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30O3C_{22}H_{30}O_3, with a molecular weight of approximately 380.5 g/mol. The presence of a tert-butyl group enhances its steric hindrance and stability, which may influence its biological interactions.

Structural Features

FeatureDescription
IUPAC Name 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one
Molecular Formula C22H30O3C_{22}H_{30}O_3
Molecular Weight 380.5 g/mol

Pharmacological Properties

Research indicates that 4'-tert-butyl-11-hydroxy-7-methyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one exhibits significant biological activities that include:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit anti-inflammatory effects superior to curcumin in certain assays .
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been demonstrated in various assays. For instance, it has been compared to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT) .
  • Anticancer Potential : Initial findings suggest that this compound may inhibit cancer cell proliferation through various pathways. Its structural analogs have shown promising results in inhibiting tumor growth .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding : Its unique structure allows for binding to various receptors that mediate cellular responses related to inflammation and cancer.
  • Radical Scavenging : The hydroxyl group in its structure contributes to its antioxidant properties by neutralizing free radicals.

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of spirocyclic compounds found that derivatives similar to our compound exhibited greater inhibition of matrix metalloproteinases (MMPs), which are critical in inflammatory processes. The compound was tested against MMP-2 and MMP-9 using gelatin zymography techniques .

Case Study 2: Antioxidant Activity

In vitro tests demonstrated that the compound's radical scavenging activity was significant but varied depending on structural modifications. Comparisons were made with known antioxidants where it showed moderate effectiveness .

Case Study 3: Anticancer Activity

Research into the anticancer properties highlighted that certain spirocyclic compounds could induce apoptosis in cancer cell lines. The specific pathways involved include mitochondrial dysfunction and activation of caspases .

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